(2R)-2-amino-3-(pyrimidin-4-yl)propanoicaciddihydrochloride
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Overview
Description
(2R)-2-amino-3-(pyrimidin-4-yl)propanoic acid dihydrochloride is a compound that features a pyrimidine ring attached to an amino acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-3-(pyrimidin-4-yl)propanoic acid dihydrochloride typically involves the reaction of pyrimidine derivatives with amino acid precursors. One common method involves the reaction of amidines with α-amino acid alkynyl ketones, which allows for the formation of pyrimidin-4-yl substituted α-amino acids . The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-amino-3-(pyrimidin-4-yl)propanoic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.
Substitution: The amino and pyrimidine groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield pyrimidine N-oxides, while substitution reactions can introduce different functional groups onto the pyrimidine ring.
Scientific Research Applications
(2R)-2-amino-3-(pyrimidin-4-yl)propanoic acid dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used to study enzyme interactions and metabolic pathways involving pyrimidine derivatives.
Industry: The compound can be used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive molecules.
Mechanism of Action
The mechanism of action of (2R)-2-amino-3-(pyrimidin-4-yl)propanoic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrimidine ring can bind to active sites on enzymes, inhibiting their activity or modulating their function. This interaction can affect various cellular pathways, leading to changes in cell behavior and function .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine derivatives: These compounds share a similar pyrimidine core and have been studied for their antitumor properties.
Pyrrolo[2,3-d]pyrimidine derivatives: These compounds are known for their kinase inhibitory activity and potential as anticancer agents.
Uniqueness
(2R)-2-amino-3-(pyrimidin-4-yl)propanoic acid dihydrochloride is unique due to its specific amino acid backbone, which allows it to interact with biological systems in distinct ways compared to other pyrimidine derivatives
Biological Activity
(2R)-2-amino-3-(pyrimidin-4-yl)propanoic acid dihydrochloride, also known by its CAS number 1909305-31-2, is a derivative of alanine featuring a pyrimidine ring. This compound is noteworthy for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C7H10Cl2N3O2
- Molecular Weight : 240.08 g/mol
- CAS Number : 1909305-31-2
The precise mechanism of action for (2R)-2-amino-3-(pyrimidin-4-yl)propanoic acid dihydrochloride is not fully elucidated. However, as an alanine derivative, it is hypothesized to influence several biological processes:
- Protein Synthesis : Similar to alanine, it may play a role in protein synthesis by participating in amino acid metabolism.
- Glucose Regulation : It could be involved in nitrogen transfer from peripheral tissues to the liver, thereby aiding in gluconeogenesis (the production of glucose from non-carbohydrate sources) .
Biological Activity
Research indicates that this compound may exhibit various biological activities, including:
- Antimicrobial Activity : Some studies suggest that derivatives of pyrimidine compounds can exhibit antimicrobial properties.
- Neuroprotective Effects : There is emerging evidence that pyrimidine derivatives may have neuroprotective roles, potentially influencing pathways involved in neurodegenerative diseases.
- Anticancer Potential : Initial investigations into pyrimidine derivatives indicate possible anticancer properties, warranting further exploration.
Study 1: Antimicrobial Properties
A study conducted on related pyrimidine compounds demonstrated significant antimicrobial activity against various bacterial strains. The results indicated that modifications to the pyrimidine ring could enhance efficacy .
Study 2: Neuroprotection
Research on similar compounds has shown that they can protect neuronal cells from oxidative stress-induced damage. This suggests that (2R)-2-amino-3-(pyrimidin-4-yl)propanoic acid dihydrochloride may have potential applications in treating neurodegenerative conditions .
Study 3: Anticancer Research
In vitro studies have shown that certain pyrimidine derivatives can inhibit cancer cell proliferation. The specific pathways involved are still under investigation, but initial findings are promising .
Comparative Analysis with Similar Compounds
A comparison of (2R)-2-amino-3-(pyrimidin-4-yl)propanoic acid dihydrochloride with similar compounds reveals distinct differences in biological activity and structural properties:
Compound Name | Structure | Notable Activity |
---|---|---|
2-Amino-3-(pyridin-4-yl)propanoic acid | Pyridine ring | Antimicrobial |
3-Amino-2-(pyridin-4-yl)propanoic acid | Pyridine ring | Anticancer |
The presence of the pyrimidine ring in (2R)-2-amino-3-(pyrimidin-4-yl)propanoic acid dihydrochloride may confer unique biological properties compared to its pyridine counterparts .
Properties
Molecular Formula |
C7H11Cl2N3O2 |
---|---|
Molecular Weight |
240.08 g/mol |
IUPAC Name |
(2R)-2-amino-3-pyrimidin-4-ylpropanoic acid;dihydrochloride |
InChI |
InChI=1S/C7H9N3O2.2ClH/c8-6(7(11)12)3-5-1-2-9-4-10-5;;/h1-2,4,6H,3,8H2,(H,11,12);2*1H/t6-;;/m1../s1 |
InChI Key |
BWGNEFBRWGTIAM-QYCVXMPOSA-N |
Isomeric SMILES |
C1=CN=CN=C1C[C@H](C(=O)O)N.Cl.Cl |
Canonical SMILES |
C1=CN=CN=C1CC(C(=O)O)N.Cl.Cl |
Origin of Product |
United States |
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